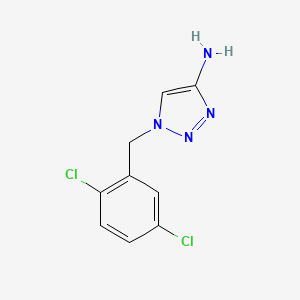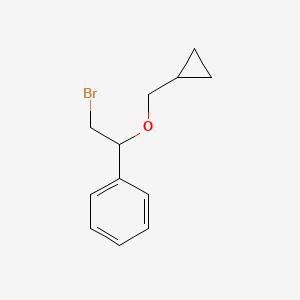
(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopropylmethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the cyclopropylmethoxyethyl group.
Industrial Production Methods: Industrial production of (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the cyclopropylmethoxyethyl group can influence the reactivity and selectivity of the compound in these reactions. The molecular pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
Cyclopropylmethoxybenzene: A compound with a cyclopropylmethoxy group substituted on the benzene ring without the bromine atom.
1-Bromo-2-ethylbenzene: A compound with a bromine atom and an ethyl group substituted on the benzene ring.
Uniqueness: (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene is unique due to the presence of both the bromine atom and the cyclopropylmethoxyethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15BrO |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
[2-bromo-1-(cyclopropylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H15BrO/c13-8-12(14-9-10-6-7-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
Clave InChI |
MBMQPJCSNXWZJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



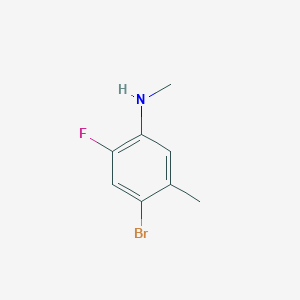
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)


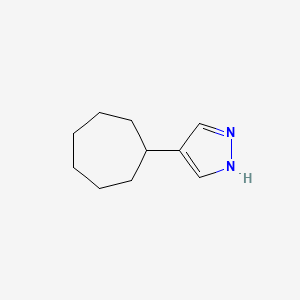



![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
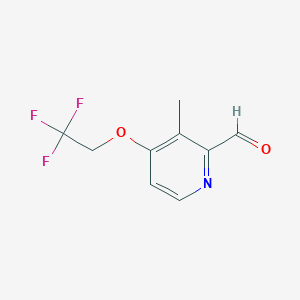
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
